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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the generation and

validation of Granzyme B (Gzmb) knockout (KO) mouse models. These models are invaluable

tools for studying the role of Granzyme B in various physiological and pathological processes,

including immune responses to viral infections and cancer, as well as its involvement in

autoimmune diseases.

Introduction
Granzyme B is a serine protease predominantly found in the granules of cytotoxic T

lymphocytes (CTLs) and natural killer (NK) cells. It plays a crucial role in inducing apoptosis in

target cells, making it a key component of cell-mediated immunity. The generation of

Granzyme B knockout mice allows for the precise investigation of its functions in vivo. This

document outlines two primary methodologies for creating these models: CRISPR/Cas9-

mediated gene editing and homologous recombination in embryonic stem (ES) cells.

Methods for Generating Granzyme B Knockout Mice
Several technologies are available for generating knockout mouse models. The two most

common and well-established methods are CRISPR/Cas9 and homologous recombination. The

choice of method often depends on factors such as desired precision, timeline, and available

resources.
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Feature CRISPR/Cas9
Homologous
Recombination

Principle

RNA-guided endonuclease

introduces a double-strand

break at the target gene, which

is then repaired by non-

homologous end joining

(NHEJ), often resulting in

frameshift mutations.

A targeting vector containing a

selectable marker replaces the

endogenous gene through

homologous recombination in

embryonic stem (ES) cells.

Efficiency High Moderate

Speed Relatively fast (months) Slower (can take over a year)

Cost Generally lower Higher

Off-target effects

A potential concern that

requires careful guide RNA

design and screening.

Less of a concern, but requires

extensive screening of ES cell

clones.

Precision

Can generate small indels or

larger deletions with multiple

guide RNAs.

Allows for precise replacement

of the gene with a selectable

marker or other sequences.

Experimental Protocols
I. Generation of Granzyme B Knockout Mice using
CRISPR/Cas9
This protocol provides a generalized workflow for creating Granzyme B knockout mice using

the CRISPR/Cas9 system.

1. Design and Synthesis of single-guide RNAs (sgRNAs)

Objective: To design sgRNAs that specifically target the mouse Gzmb gene.

Procedure:
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Identify the genomic locus of the mouse Gzmb gene using resources like the NCBI Gene

database.

Use online CRISPR design tools (e.g., CHOPCHOP, GenScript's gRNA design tool) to

identify potential sgRNA target sites within the early exons of the Gzmb gene.[1][2] Aim for

target sites that are likely to induce a frameshift mutation upon NHEJ repair.

Select 2-3 sgRNAs with high predicted on-target scores and low off-target scores.

Synthesize the selected sgRNAs. This can be done by in vitro transcription or by ordering

synthetic sgRNAs.

2. Preparation of Cas9 and sgRNA

Objective: To prepare the Cas9 nuclease and sgRNAs for microinjection into mouse zygotes.

Procedure:

Obtain commercially available, high-purity Cas9 protein or Cas9 mRNA.

If using Cas9 mRNA, it can be synthesized by in vitro transcription from a plasmid

template.

Prepare a microinjection mix containing Cas9 protein (e.g., 100 ng/µl) and sgRNA (e.g., 50

ng/µl) in a suitable injection buffer.

3. Microinjection into Mouse Zygotes

Objective: To deliver the CRISPR/Cas9 components into the pronuclei of fertilized mouse

eggs.

Procedure:

Harvest fertilized zygotes from superovulated female mice.

Perform pronuclear microinjection of the Cas9/sgRNA mixture into the zygotes.

Alternatively, electroporation can be used to deliver the CRISPR/Cas9 reagents.
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4. Embryo Transfer and Generation of Founder Mice

Objective: To produce live mice from the microinjected zygotes.

Procedure:

Transfer the microinjected zygotes into the oviducts of pseudopregnant surrogate female

mice.

Allow the pregnancies to proceed to term. The resulting offspring are the founder (F0)

generation.

5. Identification of Founder Mice with Gzmb Mutations

Objective: To screen the F0 generation for the presence of mutations in the Gzmb gene.

Procedure:

At weaning age, obtain a small tissue sample (e.g., tail snip) from each F0 mouse for

genomic DNA extraction.

Perform PCR to amplify the targeted region of the Gzmb gene.

Sequence the PCR products (Sanger sequencing) to identify the presence of insertions or

deletions (indels) that disrupt the Gzmb open reading frame.

Alternatively, a T7 endonuclease I (T7E1) assay can be used as a preliminary screening

method to detect heteroduplexes formed from wild-type and mutant DNA strands.[3]

6. Breeding to Establish a Germline-Transmitted Knockout Line

Objective: To generate a stable line of Granzyme B knockout mice.

Procedure:

Breed the identified founder mice with wild-type mice to generate the F1 generation.

Genotype the F1 offspring to identify those that have inherited the Gzmb mutation.
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Intercross heterozygous F1 mice to generate homozygous Granzyme B knockout mice

(Gzmb-/-) in the F2 generation.

II. Generation of Granzyme B Knockout Mice using
Homologous Recombination
This protocol outlines the traditional method of generating knockout mice via homologous

recombination in embryonic stem (ES) cells.[4][5]

1. Construction of the Granzyme B Targeting Vector

Objective: To create a DNA construct that will replace the endogenous Gzmb gene with a

selectable marker.

Procedure:

Isolate a genomic clone containing the mouse Gzmb gene from a BAC library.

Design a targeting vector that includes:

5' and 3' homology arms: These are several kilobase-long DNA sequences that are

homologous to the regions flanking the Gzmb gene.

A positive selection cassette (e.g., neomycin resistance gene, neo). This will replace a

critical exon or the entire coding sequence of the Gzmb gene.

A negative selection cassette (e.g., thymidine kinase gene, tk). This is placed outside of

the homology arms.

2. Transfection of Embryonic Stem (ES) Cells

Objective: To introduce the targeting vector into mouse ES cells.

Procedure:

Culture mouse ES cells on a feeder layer of mitotically inactivated mouse embryonic

fibroblasts (MEFs).
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Linearize the targeting vector.

Introduce the linearized vector into the ES cells via electroporation.[6]

3. Selection of Homologously Recombined ES Cell Clones

Objective: To identify ES cell clones in which the targeting vector has correctly integrated into

the Gzmb locus.

Procedure:

Culture the electroporated ES cells in the presence of a positive selection agent (e.g.,

G418 for the neo gene) and a negative selection agent (e.g., ganciclovir for the tk gene).

Only cells that have undergone homologous recombination will survive this double

selection.

Pick individual drug-resistant ES cell colonies and expand them.

4. Screening of ES Cell Clones

Objective: To confirm the correct gene targeting event in the selected ES cell clones.

Procedure:

Isolate genomic DNA from each expanded ES cell clone.

Perform Southern blotting to verify the correct integration of the targeting vector and the

absence of random integrations.[6]

PCR can also be used as a preliminary screening method.

5. Generation of Chimeric Mice

Objective: To create mice composed of both wild-type cells and the genetically modified ES

cells.

Procedure:
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Inject the correctly targeted ES cells into the blastocoel of blastocyst-stage embryos from

a mouse strain with a different coat color.

Transfer the injected blastocysts into pseudopregnant surrogate mothers.

The resulting offspring will be chimeras, identifiable by their mixed coat color.

6. Germline Transmission and Breeding

Objective: To obtain mice that have inherited the knockout allele from the chimeric parent.

Procedure:

Breed the chimeric mice with wild-type mice.

Genotype the offspring to identify those that have inherited the targeted Gzmb allele

(heterozygotes).

Intercross the heterozygous mice to produce homozygous Granzyme B knockout mice.

Validation of Granzyme B Knockout Mice
Thorough validation is critical to ensure the successful generation of a Granzyme B knockout

mouse model.

I. Genotyping by PCR
Objective: To confirm the genetic modification at the Gzmb locus.

Protocol:

DNA Extraction: Isolate genomic DNA from tail snips or ear punches using a standard

DNA extraction kit or protocol.[7]

Primer Design: Design three primers for a multiplex PCR reaction:

Forward Primer (WT allele): Anneals upstream of the targeted region in the Gzmb gene.
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Reverse Primer (WT allele): Anneals within the targeted (deleted) region of the Gzmb

gene.

Reverse Primer (KO allele): Anneals within the inserted selection cassette (for

homologous recombination) or a region that would only produce a product of a different

size in the case of a CRISPR-mediated deletion.

PCR Reaction: Set up a PCR reaction using a standard Taq polymerase mix and the three

primers.

Gel Electrophoresis: Analyze the PCR products on an agarose gel. The expected band

sizes will differ for wild-type (+/+), heterozygous (+/-), and homozygous knockout (-/-)

mice.

Genotype Expected PCR Products

Wild-type (+/+)
A single band corresponding to the wild-type

allele.

Heterozygous (+/-)
Two bands: one for the wild-type allele and one

for the knockout allele.

Homozygous (-/-)
A single band corresponding to the knockout

allele.

II. Western Blot Analysis
Objective: To confirm the absence of Granzyme B protein in knockout mice.

Protocol:

Protein Extraction: Isolate splenocytes from wild-type, heterozygous, and homozygous

knockout mice. Activate cytotoxic T cells in vitro by culturing with anti-CD3 and anti-CD28

antibodies and IL-2. Lyse the activated cells in RIPA buffer to extract total protein.

Protein Quantification: Determine the protein concentration of each lysate using a BCA or

Bradford assay.
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SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-

polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

Immunoblotting:

Block the membrane with 5% non-fat milk or BSA in TBST.

Incubate the membrane with a primary antibody specific for Granzyme B.

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated

secondary antibody.

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL)

substrate. The Granzyme B protein band should be present in wild-type and heterozygous

samples but absent in homozygous knockout samples. A loading control (e.g., β-actin or

GAPDH) should be used to ensure equal protein loading.

III. Functional Assays: Cytotoxicity Assay
Objective: To assess the functional consequence of Granzyme B deletion on cytotoxic cell

activity.

Protocol (Flow Cytometry-based):[8][9]

Effector Cell Preparation:

Isolate splenocytes from wild-type and Granzyme B knockout mice.

Activate NK cells in vivo by intraperitoneal injection of poly(I:C) 20 hours prior to spleen

harvesting.[10]

Alternatively, generate alloreactive cytotoxic T lymphocytes (CTLs) in vitro by co-

culturing splenocytes with irradiated allogeneic splenocytes for 5-6 days.[10][11]

Target Cell Preparation:

Use a suitable target cell line (e.g., YAC-1 for NK cells, or an allogeneic tumor cell line

for CTLs).
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Label the target cells with a fluorescent dye such as CFSE.

Co-culture:

Co-culture the effector cells (splenocytes) with the labeled target cells at various

effector-to-target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1).

Incubate for 4 hours at 37°C.

Staining and Flow Cytometry:

Add a viability dye (e.g., 7-AAD or Propidium Iodide) to the co-culture to identify dead

cells.

Acquire the samples on a flow cytometer.

Data Analysis:

Gate on the target cell population (CFSE-positive).

Determine the percentage of dead target cells (viability dye-positive) within the CFSE-

positive population.

Calculate the percentage of specific lysis. Splenocytes from Granzyme B knockout

mice are expected to show significantly reduced cytotoxic activity compared to wild-type

splenocytes.

Cell Type Wild-type (Gzmb+/+) Granzyme B KO (Gzmb-/-)

Activated CTLs High cytotoxicity
Significantly reduced

cytotoxicity

Activated NK cells High cytotoxicity
Significantly reduced

cytotoxicity

Visualizations
Granzyme B Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 14 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1177868?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1177868?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

